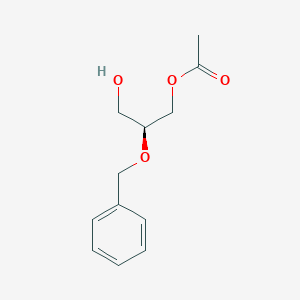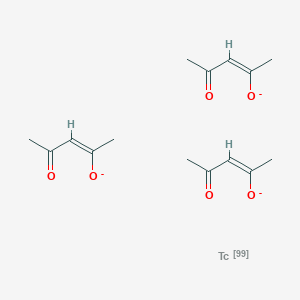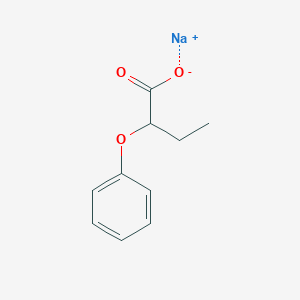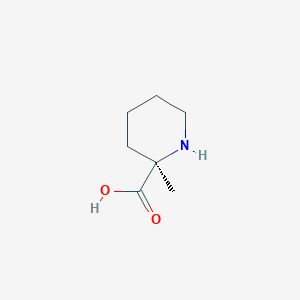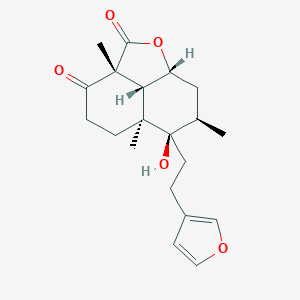
3-Isopropyl-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-pyrazinecarboxamide, also known as IPPC, is a chemical compound that has been studied extensively in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. 3-Isopropyl-2-pyrazinecarboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-Isopropyl-2-pyrazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of NF-κB. 3-Isopropyl-2-pyrazinecarboxamide has also been shown to have antioxidant properties and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropyl-2-pyrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be effective in inhibiting the production of inflammatory cytokines and chemokines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Isopropyl-2-pyrazinecarboxamide. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Another area of research is in the development of new methods for synthesizing 3-Isopropyl-2-pyrazinecarboxamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide and to optimize its use in lab experiments.
Métodos De Síntesis
3-Isopropyl-2-pyrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-diaminopyrazine with isobutyryl chloride in the presence of triethylamine. Another method involves the reaction of 2,3-dichloropyrazine with isopropylamine in the presence of a palladium catalyst. Both methods have been shown to produce high yields of 3-Isopropyl-2-pyrazinecarboxamide.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One area of research is in the development of new drugs for the treatment of various diseases. 3-Isopropyl-2-pyrazinecarboxamide has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
104893-55-2 |
|---|---|
Nombre del producto |
3-Isopropyl-2-pyrazinecarboxamide |
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12) |
Clave InChI |
BQMWIPMCWBMVSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
SMILES canónico |
CC(C)C1=NC=CN=C1C(=O)N |
Sinónimos |
Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



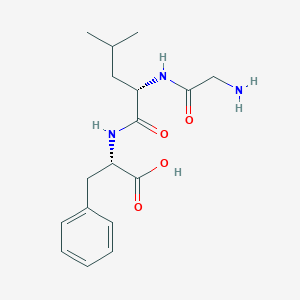


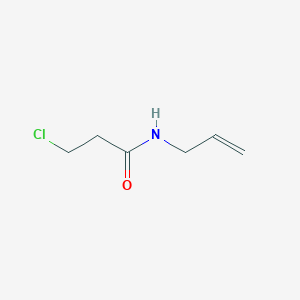
![Cucurbit[7]uril](/img/structure/B34203.png)


